molecular formula C6H7ClN2O B3043833 4-Chloro-2-methoxy-3-pyridinamine CAS No. 934180-49-1

4-Chloro-2-methoxy-3-pyridinamine

Cat. No.: B3043833
CAS No.: 934180-49-1
M. Wt: 158.58 g/mol
InChI Key: FDXOBZYYZRKVDK-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-3-pyridinamine is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-3-pyridinamine can be synthesized from 4-chloro-2-methoxy-3-nitropyridine through a reduction process. The reaction involves the use of lithium hydroxide monohydrate and stannous chloride in ethyl acetate at 70°C for 2 hours. This is followed by treatment with anhydrous sodium carbonate in lithium hydroxide monohydrate and ethyl acetate at room temperature, maintaining a pH of 9-10 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-3-pyridinamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation Reactions: Oxidized products may include pyridine N-oxides.

    Reduction Reactions: Reduced products may include amines or alcohols.

Scientific Research Applications

4-Chloro-2-methoxy-3-pyridinamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Research: It may serve as a probe or reagent in biochemical studies.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-3-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-3-pyridinamine is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which allows for diverse chemical modifications and applications. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-chloro-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXOBZYYZRKVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934180-49-1
Record name 4-Chloro-2-methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934180-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-4-chloropyridin-3-amine (prepared as described in US2002/0119982) (1.0 eq.) in dry MeOH (0.25M) under argon was added a solution of NaOMe (25% wt in MeOH, 1.5 eq.) and the reaction mixture was refluxed for 1 h, more NaOMe (25% wt in MeOH, 1.5 eq) was added and the reaction mixture was refluxed for an additional 2 h. The volatiles were removed under reduced pressure and the crude product was purified by flash chromatography eluting with 2-10% EtOAc/petroleum ether affording the titled compound as yellow oil. 1H-NMR (300 MHz, DMSO-d6, 300K) δ 7.33 (1H, d, J=5.5 Hz), 6.88 (1H, d, J=5.5 Hz), 5.13 (2H, bs), 3.89 (3H, s). MS (ES) C6H7ClN2O requires: 158, found: 159, 161 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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